molecular formula C17H21NO2S B2694723 N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1219906-48-5

N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2694723
CAS No.: 1219906-48-5
M. Wt: 303.42
InChI Key: PKBKHWDWHDTTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound characterized by its unique structure, which includes a methoxyethyl group, a phenyl ring, and a thiophen-3-ylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3-phenylpropanamide and thiophen-3-ylmethanol. These intermediates are then subjected to a series of reactions, including:

    Amidation Reaction: The initial step involves the formation of 3-phenylpropanamide by reacting phenylpropanoic acid with ammonia or an amine under dehydrating conditions.

    Alkylation: Thiophen-3-ylmethanol is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to form the corresponding ether.

    Coupling Reaction: Finally, the alkylated thiophen-3-ylmethanol is coupled with 3-phenylpropanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The exact pathways and molecular targets can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-3-phenylpropanamide: Lacks the thiophen-3-ylmethyl group, which may result in different chemical and biological properties.

    N-(thiophen-3-ylmethyl)-3-phenylpropanamide: Lacks the methoxyethyl group, potentially altering its solubility and reactivity.

    N-(2-methoxyethyl)-3-phenyl-N-methylpropanamide: Contains a methyl group instead of the thiophen-3-ylmethyl group, which may affect its biological activity.

Uniqueness

N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide is unique due to the presence of both the methoxyethyl and thiophen-3-ylmethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-phenyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-20-11-10-18(13-16-9-12-21-14-16)17(19)8-7-15-5-3-2-4-6-15/h2-6,9,12,14H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBKHWDWHDTTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.